The synthesis of BIA 10-2474 involves several steps, including the formation of an imidazole ring and subsequent modifications to generate the final compound. A notable aspect of its synthesis is the necessity to remove impurities, particularly N-acetylated aniline, which can affect the purity and efficacy of the final product . The synthesis process has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
BIA 10-2474 features a complex molecular structure characterized by its imidazole core adjacent to a pyridine moiety. The presence of an electrophilic site in its structure is critical for its interaction with target enzymes.
The structural configuration allows for potential covalent interactions with serine residues in target proteins, contributing to its irreversible inhibition profile .
BIA 10-2474 undergoes several chemical reactions upon administration. Its primary reaction involves covalent binding to fatty acid amide hydrolase, leading to inhibition of this enzyme's activity. This irreversible binding mechanism distinguishes it from other FAAH inhibitors that are reversible.
The mechanism of action for BIA 10-2474 centers around its role as an inhibitor of fatty acid amide hydrolase. By inhibiting this enzyme, BIA 10-2474 increases levels of endocannabinoids like anandamide, which can modulate pain perception and other physiological processes.
BIA 10-2474 exhibits specific physical and chemical properties that are relevant for its pharmacological profile.
These properties impact its pharmacokinetic behavior and potential toxicity profiles observed during clinical trials .
BIA 10-2474 was primarily investigated for its potential applications in treating various neurological disorders through FAAH inhibition. Specific applications included:
BIA 10-2474 (3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide) is a synthetic small-molecule inhibitor initially developed to target fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system [4] [10]. This system regulates physiological processes such as pain perception, mood, and inflammation through endogenous ligands like anandamide (AEA). Unlike phytocannabinoids or direct CB1 receptor agonists, FAAH inhibitors aim to modulate endogenous signaling by preventing AEA degradation, thus offering potential therapeutic benefits with reduced off-target effects [1] [8].
FAAH is an integral membrane serine hydrolase that terminates endocannabinoid signaling by hydrolyzing AEA into arachidonic acid and ethanolamine [8]. It belongs to the amidase signature (AS) family and features a distinctive Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142 in humans) [5]. This triad activates Ser241 for nucleophilic attack on the amide bond of substrates, enabling efficient hydrolysis. FAAH’s substrate specificity extends beyond AEA to include other bioactive lipid amides:
Table 1: Key FAAH Substrates and Their Physiological Roles
Substrate | Primary Function | Consequence of FAAH Inhibition |
---|---|---|
Anandamide (AEA) | Endocannabinoid; CB1/CB2 receptor agonist | Elevated AEA enhances analgesia and reduces anxiety |
Oleamide | Sleep induction | Increased sleep duration |
PEA | Anti-inflammatory signaling | Potentiated anti-inflammatory effects |
OEA | Satiety signaling | Reduced food intake |
FAAH’s tissue distribution—high in the liver, kidney, and CNS—positions it as a critical regulator of lipid signaling networks [8]. Its enzymatic mechanism involves substrate binding to a hydrophobic "acyl chain-binding pocket," where conformational changes facilitate nucleophilic catalysis [5]. Genetic FAAH knockout studies confirm its role in elevating AEA levels and reducing pain responses [8].
Inhibiting FAAH represents a promising strategy for treating disorders linked to endocannabinoid deficiency. By selectively elevating AEA and related fatty acid amides (FAAs), FAAH inhibitors avoid the psychotropic side effects of direct CB1 agonists (e.g., Δ9-THC) [1] [8]. Preclinical evidence supports therapeutic potential in:
Table 2: Therapeutic Applications of FAAH Inhibition
Therapeutic Area | Mechanism of Action | Preclinical/Clinical Evidence |
---|---|---|
Neuropathic Pain | Increased AEA at CB1 receptors | Reduced hyperalgesia in rodent models [1] |
Anxiety Disorders | Enhanced AEA-mediated anxiolysis | 44.1% response rate in SAD with JNJ-42165279 [2] |
Inflammatory Disorders | PEA-mediated PPAR-α activation | Decreased cytokine release [8] |
Clinical studies of PF-04457845 (Pfizer) further validate this approach, demonstrating sustained FAAH inhibition and efficacy in osteoarthritis pain without neurological adverse events [7].
BIA 10-2474 emerged from Bial-Portela’s effort to develop FAAH inhibitors with prolonged in vivo activity. Chemically, it features an imidazole urea core designed to covalently bind FAAH’s catalytic Ser241 [4] [10]. Unlike carbamate-based inhibitors (e.g., URB597), BIA 10-2474’s N-oxide pyridine moiety enhances solubility but introduces potential off-target reactivity [5] [10].
Key Pharmacological Features:
Irreversible Inhibition:BIA 10-2474 forms a covalent adduct with FAAH, contradicting initial claims of reversibility. In vitro IC50 values are modest (≥1 μM) due to time-dependent inhibition, but cellular assays show potent activity (IC50 = 0.05–0.07 μM), suggesting intracellular accumulation [7] [9].
Off-Target Interactions:Activity-based protein profiling (ABPP) revealed BIA 10-2474 inhibits ≥8 off-target serine hydrolases in humans, including:
Interactive Table 3: Off-Target Serine Hydrolases Engaged by BIA 10-2474Click to expand off-target data
Enzyme | Inhibition by BIA 10-2474 (10 μM) | Inhibition by PF-04457845 (10 μM) | Biological Role |
---|---|---|---|
FAAH | 100% | 100% | AEA hydrolysis |
ABHD6 | >90% | <10% | Lipid metabolism |
CES2 | >90% | <10% | Xenobiotic metabolism |
PNPLA6 | ~50% | <10% | Neuronal membrane maintenance |
FAAH2 | 100% | 100% | Alternative AEA hydrolase |
Species-Specific Toxicity Risks:Human CES2 and ABHD6 are inhibited more potently by BIA 10-2474 than rodent orthologs, highlighting translational challenges in preclinical models [7].
Pharmacokinetics:BIA 10-2474 exhibits linear kinetics (doses: 0.25–100 mg) and reaches steady state within 5–6 days. Its terminal elimination half-life (8–10 hours) supports once-daily dosing but may contribute to accumulation at higher doses [9].
Lessons for Drug Development:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7